molecular formula C22H21FN4O2 B2361617 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177366-16-2

8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2361617
CAS No.: 2177366-16-2
M. Wt: 392.434
InChI Key: CWQSGHHMDZIDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a benzoyl group, a 1,2,3-triazole ring, and an azabicyclo[3.2.1]octane structure. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic structure. Detailed structural analysis would require techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could affect its lipophilicity and therefore its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Properties

The 8-azabicyclo[3.2.1]octane scaffold, a core component of the compound , is significant in the synthesis of various biologically active natural products and synthetic compounds. This scaffold is utilized due to its abundance in nature and versatile reactivity, making it a useful building block in modern organic synthesis (Flores & Díez, 2014).

Enantioselective Construction

Research shows that the 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have a wide range of biological activities. The stereoselective construction of this basic structure has gained significant attention, emphasizing the importance of stereochemical control in generating the bicyclic scaffold (Rodríguez et al., 2021).

Structural Studies

Structural and conformational studies of compounds derived from the 8-azabicyclo[3.2.1]octane framework, such as the one , have been conducted. These studies provide insights into the molecular geometry and interactions, which are crucial for understanding the compound's properties and potential applications (Manjunath et al., 2011).

Catalytic Asymmetric Synthesis

The compound's scaffold is also utilized in catalytic asymmetric synthesis. For instance, 8-oxabicyclo[3.2.1]octane derivatives, related to the compound's structure, are synthesized using specific catalysts, indicating the potential for creating diverse molecules with various biological activities (Ishida, Kusama, & Iwasawa, 2010).

Molecular Structure Analysis

The molecular structure of the 1,4-diazabicyclo[3.2.1]octane, a related ring system, has been characterized, providing insights into the structural basis of the compound's family and its potential biological implications (Britvin et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,3-triazole derivatives have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and intended use. Detailed safety data would typically be obtained through laboratory testing .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include in vitro and in vivo studies to evaluate its biological activity, as well as optimization studies to improve its properties or synthesis process .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-16-4-8-20(9-5-16)29-21-3-1-2-15(12-21)22(28)27-17-6-7-18(27)14-19(13-17)26-11-10-24-25-26/h1-5,8-12,17-19H,6-7,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQSGHHMDZIDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.